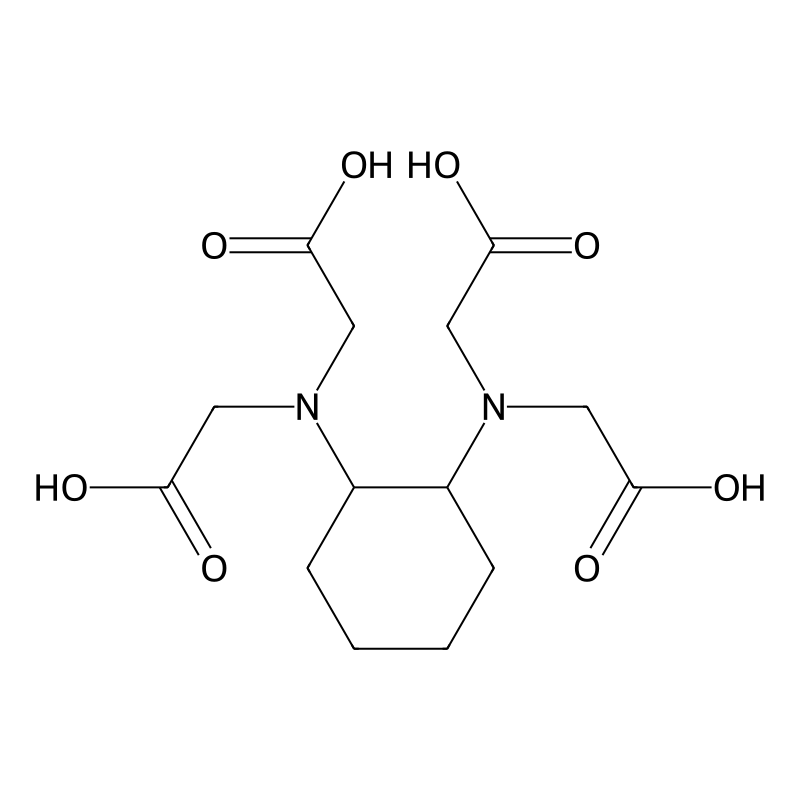

Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Chelating Agent

Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-], also known as trans-1,2-cyclohexanediaminetetraacetic acid (trans-CDTA) or cyclohexane-1,2-diamine-N,N,N',N'-tetraacetic acid, is a chelating agent commonly used in scientific research [, ]. Chelating agents are molecules that can form strong bonds with metal ions. This property makes trans-CDTA valuable for various applications in research, including:

- Metal removal and purification: Trans-CDTA can effectively remove metal ions from solutions, which can be crucial for purifying biological molecules or studying their metal-independent functions [, ].

- Study of metal-protein interactions: Trans-CDTA can be used to compete with endogenous metal ligands in proteins, helping researchers understand the role of metal ions in protein structure and function [, ].

Biomedical Research

Trans-CDTA also finds applications in biomedical research due to its ability to chelate metal ions involved in biological processes. For example, it can be used to:

- Study iron metabolism: Trans-CDTA can chelate iron, a vital nutrient but also potentially toxic in excess. This allows researchers to investigate iron uptake, transport, and storage in cells and organisms [].

- Develop contrast agents for medical imaging: Trans-CDTA can be conjugated with imaging agents like gadolinium to create contrast agents for magnetic resonance imaging (MRI) [].

Other Applications

Beyond chelation and biomedical research, trans-CDTA has applications in various scientific fields, including:

Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-] is a chelating agent characterized by its unique cyclohexane backbone and carboxymethyl groups. With the molecular formula and a molecular weight of approximately 346.33 g/mol, this compound is also known as trans-1,2-cyclohexanediamine-N,N,N',N'-tetraacetic acid (CDTA) . The presence of two carboxymethyl groups attached to glycine units enhances its ability to bind metal ions, making it valuable in various scientific applications. The cyclohexane structure introduces steric hindrance, influencing both chemical reactivity and biological interactions.

EDTA is generally considered a low-hazard compound []. However, it can irritate the skin and eyes upon contact. Always follow proper laboratory safety procedures when handling EDTA [].

Please note:

- This analysis focuses on scientific research applications of EDTA.

- Information on mechanism of action is not included as EDTA primarily functions through complexation and doesn't have a specific biological mechanism in most research settings.

- Specific case studies require tailored searches based on the research area.

- Acid-base reactions: The carboxylic acid groups can donate protons, participating in neutralization reactions.

- Formation of metal complexes: As a chelator, it can form stable complexes with metal ions such as calcium, magnesium, and transition metals .

- Nucleophilic substitutions: The amino groups can act as nucleophiles in various substitution reactions.

These reactions are essential for its application in synthetic chemistry and biochemistry.

The biological activity of Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-] is primarily attributed to its chelating properties. It effectively binds essential metal ions involved in enzymatic processes, influencing metabolic pathways and potentially reducing metal toxicity in biological environments . This compound has been studied for its role in controlling metal ion concentrations and its interactions with biological macromolecules, which could lead to applications in drug design and development.

Several methods have been developed for synthesizing Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-]. Common approaches include:

- Condensation reactions: Involving glycine and cyclohexanediamine under acidic or basic conditions.

- Carboxymethylation: The introduction of carboxymethyl groups onto the nitrogen atoms of the cyclohexane backbone through alkylation reactions.

- Multi-step synthesis: Combining various organic synthesis techniques to achieve high purity and yield .

These methods are typically optimized for laboratory settings to ensure the compound's quality.

Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-] has a wide range of applications:

- Chelating agent: Used in biochemistry for separating and purifying metals.

- Biomedical research: Investigated for its potential to modulate metal ion bioavailability in biological systems.

- Environmental science: Applied in studies involving metal contamination and remediation processes .

Its ability to form stable complexes with metal ions makes it particularly useful in these fields.

Interaction studies have demonstrated that Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-] can form complexes with various metal ions. These complexes may exhibit unique properties beneficial for catalysis or material science. Research indicates that this compound can modulate the bioavailability of essential metals like zinc and iron within biological systems . While detailed mechanisms remain to be fully elucidated, these interactions suggest potential therapeutic applications.

Several compounds share structural similarities with Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-], each exhibiting unique properties:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Glycine | Simple amino acid | Basic structure without additional groups |

| N,N'-Bis(carboxymethyl)glycine | Linear analogue | No cyclohexane; different steric effects |

| Cyclohexylenedinitrilotetraacetic acid | Multi-functional | Different reactivity due to nitrile groups |

| Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-] | Chiral compound | Unique cyclohexane structure enhances selectivity |

Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-] stands out due to its cyclohexane backbone that enhances stability and solubility compared to other similar compounds. Its specific configuration allows for selective binding and versatility in various applications not fully addressed by other chelators .

Purity

XLogP3

Exact Mass

Appearance

Storage

Related CAS

5297-16-5 (calcium,hydrochloride salt)

63451-33-2 (magnesium,hydrochloride salt)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 62 of 64 companies (only ~ 3.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Use Classification

General Manufacturing Information

Dates

2: Misra M, Athar M, Hasan SK, Srivastava RC. Alleviation of nickel-induced biochemical alterations by chelating agents. Fundam Appl Toxicol. 1988 Aug;11(2):285-92. PubMed PMID: 3220207.

3: Xie J, Funakoshi T, Shimada H, Kojima S. Comparative effects of chelating agents on pulmonary toxicity of systemic nickel in mice. J Appl Toxicol. 1996 Jul-Aug;16(4):317-24. PubMed PMID: 8854218.

4: Jarvis MC. The proportion of calcium-bound pectin in plant cell walls. Planta. 1982 May;154(4):344-6. doi: 10.1007/BF00393913. PubMed PMID: 24276162.

5: Kakegawa K, Ishii T, Matsunaga T. Effects of boron deficiency in cell suspension cultures of Populus alba L. Plant Cell Rep. 2005 Jan;23(8):573-8. Epub 2004 Sep 29. PubMed PMID: 15455258.

6: Fujita H, Sasaki D, Fukuda K, Ishiwata S. Myosin light chain 2 modulates MgADP-induced contraction in rabbit skeletal and bovine cardiac skinned muscle. J Physiol. 2002 Jul 1;542(Pt 1):221-9. PubMed PMID: 12096063; PubMed Central PMCID: PMC2290394.

7: Xie J, Funakoshi T, Shimada H, Kojima S. Effects of chelating agents on tissue distribution and excretion of nickel in mice. Res Commun Mol Pathol Pharmacol. 1994 Nov;86(2):245-55. PubMed PMID: 7881873.

8: Trosper TL, Philipson KD. Stimulatory effect of calcium chelators on Na+-Ca2+ exchange in cardiac sarcolemmal vesicles. Cell Calcium. 1984 Jun;5(3):211-22. PubMed PMID: 6434186.

9: Fujita T, Takata S, Sunahara Y. Enzymatic rate assay of creatinine in serum and urine. Clin Chem. 1993 Oct;39(10):2130-6. PubMed PMID: 8403398.

10: Yamada S, Umika F, Nakamura M, Nakamura S. Catalytic effect of some inorganic ligands on a ligand substitution reaction involving mercury(II) and its application as a differential kinetic method of analysis. Talanta. 1996 Oct;43(10):1715-20. PubMed PMID: 18966657.

11: Edashige Y, Ishii T. Hemicellulosic polysaccharides from bamboo shoot cell-walls. Phytochemistry. 1998 Nov 20;49(6):1675-1682. PubMed PMID: 11711080.

12: Chao SH, Bu CH, Cheung WY. Activation of troponin C by Cd2+ and Pb2+. Arch Toxicol. 1990;64(6):490-6. PubMed PMID: 2148867.

13: Hatakenaka M, Ohtsuki I. Effect of removal and reconstitution of troponins C and I on the Ca(2+)-activated tension development of single glycerinated rabbit skeletal muscle fibers. Eur J Biochem. 1992 May 1;205(3):985-93. PubMed PMID: 1577014.

14: Liang XS, Liu C, Long Z, Guo XH. Rapid and simple detection of endospore counts in probiotic Bacillus cultures using dipicolinic acid (DPA) as a marker. AMB Express. 2018 Jun 19;8(1):101. doi: 10.1186/s13568-018-0633-0. PubMed PMID: 29922919; PubMed Central PMCID: PMC6008271.